2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
CAS No.: 1874-42-6
Cat. No.: VC21240428
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1874-42-6 |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Standard InChI Key | LVANXZXLJHUWEA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole features a 1,3,4-oxadiazole core with a 2-methoxyphenyl substituent at position 2 and a phenyl group at position 5. This arrangement creates a molecule with distinct electronic properties influenced by both the electron-donating methoxy group and the aromatic phenyl substituent.
The compound's structure can be represented through various notations:
Table 1: Structural Identifiers of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Physicochemical Properties
Understanding the physicochemical properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole provides insight into its potential pharmacokinetic behavior and chemical reactivity:
Table 2: Physicochemical Properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
The presence of the methoxy group at the ortho position of the phenyl ring contributes to the compound's electronic distribution and potential hydrogen-bonding capabilities, which may influence its interactions with biological targets.
Synthesis Methodologies
Reaction of Acid Hydrazides with Carboxylic Acids
The most common synthetic pathway involves the reaction of acid hydrazides (or hydrazine) with acid chlorides or carboxylic acids . This approach typically proceeds through:
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Formation of corresponding esters from substituted aromatic acids via Fischer esterification
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Reaction of esters with hydrazine hydrate in ethanol to obtain hydrazide derivatives
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Cyclization of hydrazide derivatives with appropriate carboxylic acids in the presence of dehydrating agents
Cyclodehydration of Diacylhydrazines
Diacylhydrazines undergo cyclodehydration in the presence of various dehydrating agents to form 1,3,4-oxadiazole rings. Common dehydrating agents include:
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Thionyl chloride (SOCl₂)
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Phosphorus pentoxide (P₂O₅)
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Triflic anhydride
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Polyphosphoric acid
Alternative Approaches
Other synthetic strategies include:
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Direct reaction of carboxylic acids with (N-isocyanimino)triphenylphosphorane
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Oxidative cyclization of acylhydrazones using oxidizing agents
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Use of triphenylphosphine, triethylamine, and carbon tetrachloride as demonstrated in the synthesis of related compounds
Specific Synthesis Example
A representative synthesis pathway for related 1,3,4-oxadiazole compounds involves:
"Aryl hydrazide (1 M) was dissolved in phosphorous oxychloride (5 mL) and to it an equimolar amount (1 M) of the appropriate carboxylic acid derivative was added. The reaction mixture, after refluxing for 6-7 hours, was cooled to room temperature and poured onto crushed ice. On neutralization of the contents with sodium bicarbonate solution (20%), a solid mass separated out. This was filtered and washed with water. It was crystallized by using methanol to give the target compound."
This general approach could be adapted for the synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole using 2-methoxybenzhydrazide and benzoic acid as starting materials.
Structure-Activity Relationships
Impact of Substitution Patterns
The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by substitution patterns. For 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, several structural features may contribute to its pharmacological profile:
Comparative Analysis with Related Compounds
The properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole can be better understood through comparison with structurally related compounds:
Table 3: Comparison with Related 1,3,4-Oxadiazole Derivatives
Research suggests that the position of substituents on the phenyl rings of 1,3,4-oxadiazole derivatives significantly impacts their biological activity. For example, "electron-donating groups on the ortho position of the benzene ring had lower inhibitory activity than those on the para position" in telomerase inhibition studies .
Research Applications and Future Directions
Molecular Docking Studies
Computational approaches could provide valuable insights into the potential biological activities of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole:
"Molecular docking studies [could be] conducted to investigate the interactions between [the compound] and amino acid residues existing in the active site of peptide deformylase to assess [its] antibacterial potential as peptide deformylase inhibitor."
Similar approaches could be applied to investigate interactions with other potential biological targets such as tubulin, telomerase, or focal adhesion kinase.
Future Research Directions
Several promising research avenues for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole include:
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Comprehensive biological screening against various disease targets
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Synthesis of structural analogs with modified substituents to optimize activity
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Investigation of potential synergistic effects when combined with established therapeutic agents
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Development of more efficient synthetic routes with improved yields and purity
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Detailed mechanistic studies to elucidate precise modes of action
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